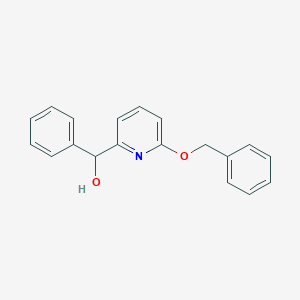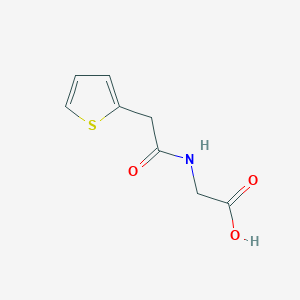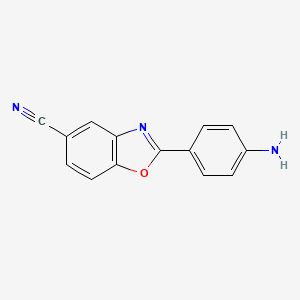
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its benzoxazole core, which is fused with an aminophenyl group and a carbonitrile group. The unique structural features of this compound contribute to its diverse range of applications, particularly in the development of pharmaceuticals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with 4-aminobenzonitrile under specific reaction conditions. One common method involves heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated benzoxazole derivatives
Applications De Recherche Scientifique
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials such as polymers and dyes, owing to its unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to induce apoptosis in cancer cells by targeting key enzymes and signaling pathways involved in cell proliferation and survival. For instance, it can inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares a similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
2-(4-Aminophenyl)benzimidazole: Contains an imidazole ring instead of the benzoxazole ring.
2-(4-Aminophenyl)benzofuran: Features a furan ring instead of the benzoxazole ring.
Uniqueness
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile stands out due to its unique combination of structural features, which confer distinct electronic and steric properties. These properties enable the compound to interact with a diverse range of biological targets and exhibit a broad spectrum of biological activities. Additionally, the presence of the carbonitrile group enhances the compound’s reactivity, making it a versatile intermediate for the synthesis of various derivatives .
Propriétés
Formule moléculaire |
C14H9N3O |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H9N3O/c15-8-9-1-6-13-12(7-9)17-14(18-13)10-2-4-11(16)5-3-10/h1-7H,16H2 |
Clé InChI |
ZQLBUYKWKABXMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
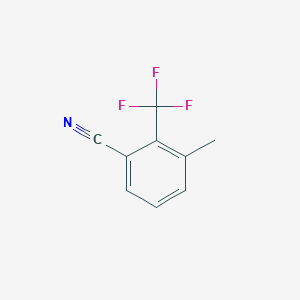
![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)

![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
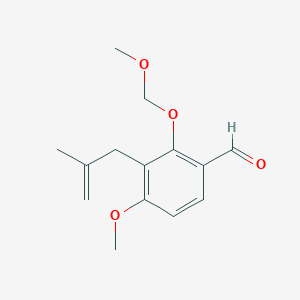
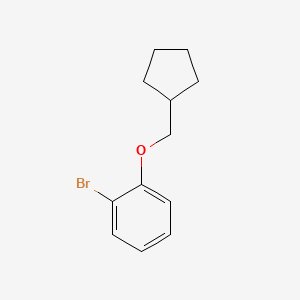
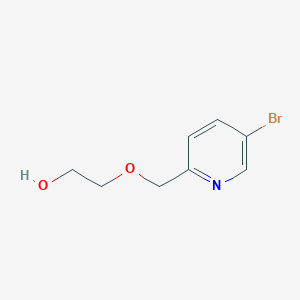
![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)
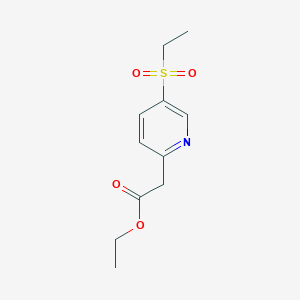
![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
